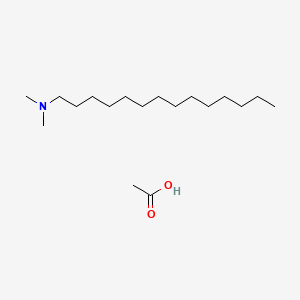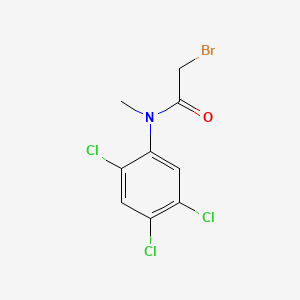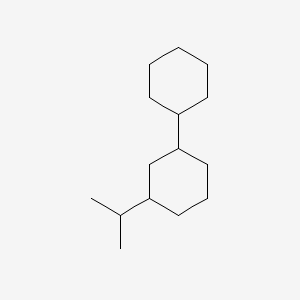
Isopropylbicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylbicyclohexyl is an organic compound with the molecular formula C15H28. It is a bicyclic hydrocarbon, meaning it consists of two interconnected cyclohexane rings with an isopropyl group attached. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropylbicyclohexyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropylbicyclohexyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds or other functional groups into simpler forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropylbicyclohexyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying the behavior of bicyclic hydrocarbons in biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of isopropylbicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclohexyl: A simpler bicyclic hydrocarbon without the isopropyl group.
Cyclohexane: A monocyclic hydrocarbon with a single cyclohexane ring.
Isopropylcyclohexane: A monocyclic hydrocarbon with an isopropyl group attached to a cyclohexane ring.
Uniqueness
Isopropylbicyclohexyl is unique due to its bicyclic structure combined with the isopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
31624-59-6 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
1-cyclohexyl-3-propan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13/h12-15H,3-11H2,1-2H3 |
InChI-Schlüssel |
NJDSHGUBGBUELF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCC(C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


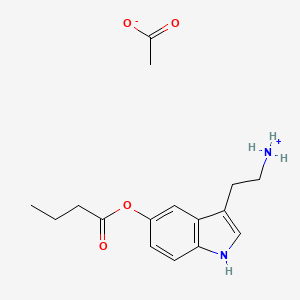
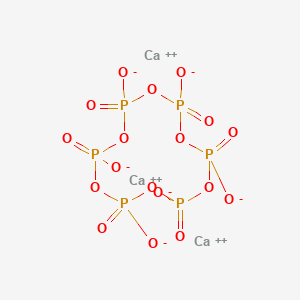

![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)
![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)

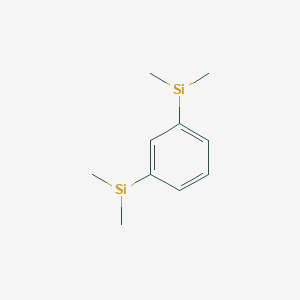
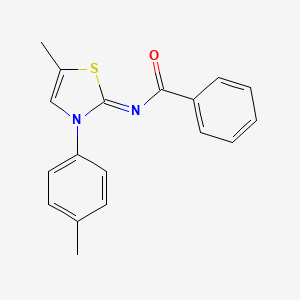


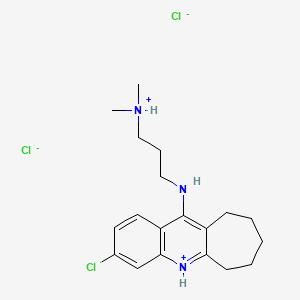
![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)
